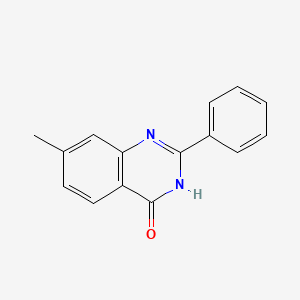![molecular formula C14H25NSi B11875386 2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine CAS No. 142024-66-6](/img/structure/B11875386.png)
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is an organosilicon compound that contains a silicon atom covalently bonded to a phenyl group and a dimethyl group, along with an ethanamine moiety. Organosilicon compounds are known for their unique chemical properties, which differ significantly from their carbon analogs due to the presence of silicon. These compounds have found applications in various fields, including pharmaceuticals, materials science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine typically involves the reaction of dimethyl(phenyl)silane with N,N-diethylethanamine under specific conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of dimethyl(phenyl)silane reacts with the nitrogen atom of N,N-diethylethanamine in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler forms.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in modifying biological molecules and enhancing their properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine involves its interaction with various molecular targets. The silicon atom’s unique properties allow it to form stable bonds with other atoms, facilitating the formation of complex structures. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved include covalent bonding, hydrogen bonding, and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ether: Contains a silicon atom bonded to three methyl groups and an ether group.
Triethylsilyl ether: Contains a silicon atom bonded to three ethyl groups and an ether group.
Tert-Butyldimethylsilyl ether: Contains a silicon atom bonded to a tert-butyl group and two methyl groups.
Uniqueness
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is unique due to the presence of both a phenyl group and an ethanamine moiety, which imparts distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
142024-66-6 |
|---|---|
Fórmula molecular |
C14H25NSi |
Peso molecular |
235.44 g/mol |
Nombre IUPAC |
2-[dimethyl(phenyl)silyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H25NSi/c1-5-15(6-2)12-13-16(3,4)14-10-8-7-9-11-14/h7-11H,5-6,12-13H2,1-4H3 |
Clave InChI |
QUOFNFOMCCXHNP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




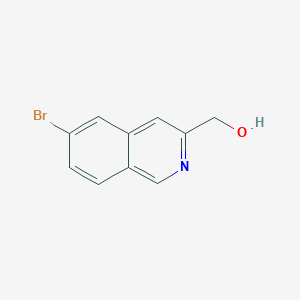
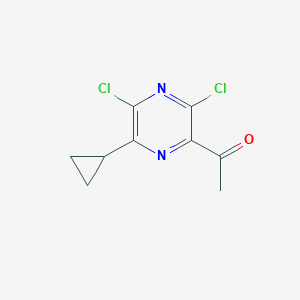
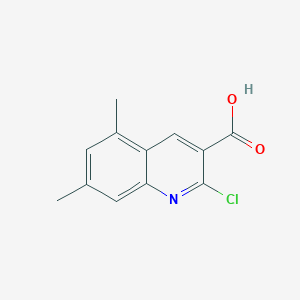
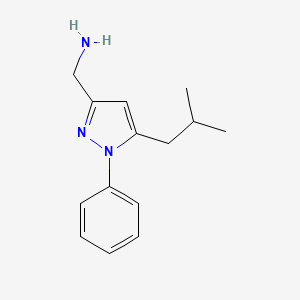

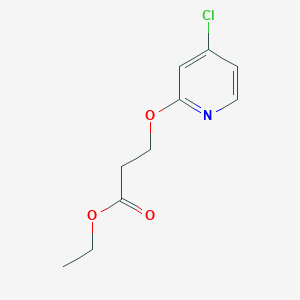
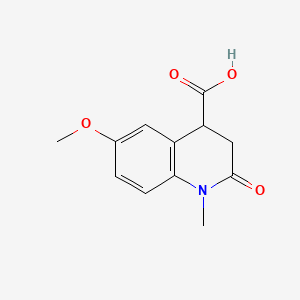


![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

